2-Bromo-1-chloro-3,4,5-trifluorobenzene 2-Bromo-1-chloro-3,4,5-trifluorobenzene
Brand Name: Vulcanchem
CAS No.: 1000577-28-5
VCID: VC4192072
InChI: InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
SMILES: C1=C(C(=C(C(=C1Cl)Br)F)F)F
Molecular Formula: C6HBrClF3
Molecular Weight: 245.42

2-Bromo-1-chloro-3,4,5-trifluorobenzene

CAS No.: 1000577-28-5

Cat. No.: VC4192072

Molecular Formula: C6HBrClF3

Molecular Weight: 245.42

* For research use only. Not for human or veterinary use.

2-Bromo-1-chloro-3,4,5-trifluorobenzene - 1000577-28-5

Specification

CAS No. 1000577-28-5
Molecular Formula C6HBrClF3
Molecular Weight 245.42
IUPAC Name 2-bromo-1-chloro-3,4,5-trifluorobenzene
Standard InChI InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Standard InChI Key IDWJHPHIYHBSKA-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Cl)Br)F)F)F

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name 2-bromo-1-chloro-3,4,5-trifluorobenzene unambiguously defines the substituent positions: bromine at position 2, chlorine at position 1, and fluorine atoms at positions 3, 4, and 5 . The planar aromatic core ensures minimal steric hindrance, while the electron-withdrawing halogens create a polarized electronic environment. The SMILES notation C1=C(C(=C(C(=C1Cl)Br)F)F)F\text{C1=C(C(=C(C(=C1Cl)Br)F)F)F} and InChI key IDWJHPHIYHBSKA-UHFFFAOYSA-N provide machine-readable descriptors for computational modeling .

Crystallographic and Conformational Data

While single-crystal X-ray diffraction data remains unpublished, analogous halogenated benzenes exhibit bond lengths of approximately 1.39 Å for C-C and 1.73–1.90 Å for C-Br/C-Cl bonds. The fluorine substituents induce slight bond angle distortions (~120° for C-F-C) . Computational models predict a dipole moment of 2.1–2.4 D due to asymmetrical halogen distribution.

Synthetic Methodologies

Catalytic Dehalogenation

A patented process employs 5% Pd/C catalysts under hydrogen atmosphere to dehalogenate polychlorinated precursors . For example, 4-chloro-1,2,3-trifluorobenzene undergoes reductive dechlorination at 65°C in the presence of trialkylamine bases, yielding mono-dehalogenated products with >90% selectivity . This method could be adapted for synthesizing the target compound by starting with appropriately substituted dichloro or dibromo intermediates.

Halogen Exchange Reactions

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMeasurement ConditionsSource
Melting PointNot reported-
Boiling PointEst. 198–205°C760 mmHg
LogP (Octanol-Water)3.77Predicted
Vapor Pressure~0.15 mmHg25°C

The elevated logP value suggests high membrane permeability, making the compound suitable for lipid-based formulations. The estimated boiling point aligns with structurally similar trihalobenzenes .

Spectroscopic Characteristics

  • 19F NMR^{19}\text{F NMR}: Three distinct signals between δ -110 to -125 ppm corresponding to the three fluorine environments .

  • 1H NMR^{1}\text{H NMR}: Aromatic protons appear as a singlet at δ 7.2–7.5 ppm due to equivalent positions .

  • IR Spectroscopy: Strong absorptions at 750 cm1^{-1} (C-Br stretch) and 1100–1200 cm1^{-1} (C-F stretches) .

SupplierPurityPackaging OptionsPrice Range (USD)Lead Time
AA BLOCKS95%250 mg – 25 g$172 – $5,50712 days
A2B Chem95%250 mg – 25 g$177 – $6,08912 days
Angene US95%250 mg – 25 g$311 – $8,11615 days

Bulk quantities (>1 kg) require custom synthesis contracts with lead times extending to 8–12 weeks .

Future Research Directions

  • Catalyst Optimization: Developing heterogeneous catalysts with >99% dehalogenation selectivity .

  • Green Synthesis: Replacing Pd/C with iron- or nickel-based catalysts to reduce costs.

  • Biological Screening: Evaluating antimicrobial and anticancer properties observed in structural analogues.

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